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Compound Name: Lenvatinib Mesylate

Cat. No.: B1683801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase inhibitory profile

of Lenvatinib Mesylate, a multi-targeted tyrosine kinase inhibitor. The information is compiled

to serve as a valuable resource for researchers, scientists, and professionals involved in drug

development and cancer research.

Introduction
Lenvatinib is a potent oral receptor tyrosine kinase (RTK) inhibitor that targets multiple

signaling pathways implicated in tumorigenesis and angiogenesis.[1][2] Its primary mechanism

of action involves the inhibition of vascular endothelial growth factor (VEGF) receptors

(VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor

receptor alpha (PDGFRα), as well as the KIT and RET proto-oncogenes.[1][2] By

simultaneously blocking these pathways, Lenvatinib exerts significant antitumor and

antiangiogenic effects.[3] This guide details the in vitro kinase inhibitory activity of Lenvatinib,

the experimental methodologies used for its characterization, and the key signaling pathways it

modulates.

Kinase Inhibitory Profile of Lenvatinib
The in vitro potency of Lenvatinib has been extensively evaluated against a panel of purified

kinases. The inhibitory activity is typically quantified by the half-maximal inhibitory

concentration (IC50) or the inhibitor constant (Ki), which represent the concentration of the
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drug required to inhibit 50% of the kinase activity or the binding affinity of the inhibitor to the

kinase, respectively.

Table 1: In Vitro Inhibitory Activity (IC50) of Lenvatinib
Against Key Tyrosine Kinases

Kinase Target IC50 (nM)

VEGFR1/FLT1 22

VEGFR2/KDR 4.0

VEGFR3/FLT4 5.2

FGFR1 46

PDGFRα 51

PDGFRβ 39

KIT 100

Data compiled from cell-free assays.[4]

Table 2: In Vitro Inhibitor Constant (Ki) of Lenvatinib
Against Key Tyrosine Kinases

Kinase Target Ki (nM)

VEGFR1 1.3

VEGFR2 0.74

VEGFR3 0.71

FGFR1 22

FGFR2 8.2

FGFR3 15

RET 1.5

KIT 11
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Data from biochemical kinase assays.[5]

Key Signaling Pathways Targeted by Lenvatinib
Lenvatinib's therapeutic efficacy stems from its ability to concurrently inhibit multiple critical

signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The

diagrams below illustrate the primary pathways targeted by Lenvatinib.
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Caption: Lenvatinib inhibits the VEGFR signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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